PIK-75

PI3K signaling isoform selectivity kinase inhibitor profiling

PIK-75 addresses the critical need for isoform-selective PI3Kα chemical probes. Unlike pan-PI3K inhibitors, its unique Ser773-binding mechanism and equipotent DNA-PK inhibition (IC50=2 nM) enable unambiguous target deconvolution. However, its poor aqueous solubility demands specialized formulation. Key procurement considerations: • 200-fold p110α vs. p110β selectivity; IC50=5.8 nM for unambiguous isoform-specific studies. • Orthogonal probe pairing with A66 (distinct binding regions) ensures high-confidence on-target validation. • Requires nanosuspension or targeted delivery for reproducible in vivo results; verified 11-fold solubility enhancement via high-pressure homogenization.

Molecular Formula C16H14BrN5O4S
Molecular Weight 452.3 g/mol
CAS No. 1201670-42-9
Cat. No. B1244520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-75
CAS1201670-42-9
SynonymsPIK 75
PIK-75
Molecular FormulaC16H14BrN5O4S
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
InChIInChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9-
InChIKeyQTHCAAFKVUWAFI-OCKHKDLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIK-75 (CAS 1201670-42-9) Procurement Guide: p110α-Selective PI3K Inhibitor for Targeted Kinase Research


PIK-75 (CAS 1201670-42-9, hydrochloride salt CAS 372196-77-5) is a lipid-competitive, ATP-noncompetitive small molecule inhibitor that selectively targets the p110α catalytic subunit of Class IA phosphoinositide 3-kinase (PI3K) [1]. First characterized as compound 8c by Hayakawa et al., PIK-75 exhibits an IC50 of 5.8 nM against p110α in cell-free assays, with approximately 200-fold selectivity over p110β (IC50 = 1.3 μM) and >10-fold selectivity over p110γ (IC50 = 76 nM) [2][3]. In addition to p110α inhibition, PIK-75 potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM [3]. The compound features a distinct imidazo[1,2-a]pyridine core scaffold bearing a 6-bromo substituent and a benzenesulfonohydrazide moiety, which confers its unique isoform-selective binding mode [1].

Why Generic p110α Inhibitor Substitution Fails: Structural and Functional Differentiation of PIK-75


Substitution among p110α-selective PI3K inhibitors without consideration of their distinct binding mechanisms and selectivity profiles introduces substantial experimental variability and potential data misinterpretation. PIK-75 achieves its isoform selectivity through a unique interaction with the non-conserved residue Ser773 in region 2 of the p110α ATP-binding pocket—a binding mode that differs fundamentally from other p110α-selective inhibitors such as A66 (which binds Gln859 in region 1) and J-32 (which engages Lys776 and Ile771 via indirect interactions) [1]. Furthermore, PIK-75 exhibits a polypharmacology profile distinct from its analogs, including potent DNA-PK inhibition (IC50 = 2 nM) that is absent in compounds such as BYL719 (alpelisib) and A66 [2]. The compound also possesses intrinsic formulation liabilities—specifically poor aqueous solubility and limited plasma stability—that necessitate specialized nanosuspension or targeted delivery approaches to achieve reproducible in vivo results, a critical procurement consideration absent from many alternative p110α inhibitors with superior drug-like properties [3].

PIK-75 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


p110α Isoform Selectivity: 200-Fold Discrimination Over p110β vs. Alternative Inhibitors

PIK-75 demonstrates superior isoform discrimination between p110α and p110β compared to the widely used tool compound PI-103 and the clinical candidate alpelisib (BYL719). In standardized cell-free kinase assays, PIK-75 exhibits a 224-fold selectivity ratio (p110β IC50 / p110α IC50 = 1.3 μM / 5.8 nM), whereas PI-103 displays only approximately 10-fold selectivity between the same isoforms [1][2]. BYL719, despite its higher absolute potency against p110α (IC50 = 5 nM), shows minimal effect on p110β/γ/δ but lacks the defined isoform-specific mutant validation that characterizes PIK-75's binding mechanism . The selectivity profile of PIK-75 has been mechanistically validated through reciprocal mutagenesis studies identifying Ser773 as the critical non-conserved residue responsible for α-isoform discrimination [1].

PI3K signaling isoform selectivity kinase inhibitor profiling

Distinct Binding Mode: Ser773 Interaction Differentiates PIK-75 from A66 and J-32

Isoform reciprocal mutagenesis studies directly comparing PIK-75, A-66S, and J-32 reveal that these three p110α-selective inhibitors achieve their selectivity through interactions with entirely different non-conserved amino acid residues within the p110α active site [1]. PIK-75 uniquely binds to Ser773 located in region 2 (amino acids 766-780), while A-66S targets Gln859 in region 1 (amino acids 852-860), and J-32 engages Lys776 and Ile771 through indirect interactions [1]. Kinetic analysis further demonstrates that the S773D isoform mutant exhibits a 64-fold increase in PIK-75 Ki compared to wild-type p110α enzyme, confirming the critical role of this specific residue interaction [2]. This binding mechanism divergence means that resistance mutations conferring loss of sensitivity to A66-class inhibitors do not necessarily affect PIK-75 potency.

structure-activity relationship binding mechanism mutagenesis

DNA-PK Co-Inhibition: Dual p110α/DNA-PK Activity vs. Single-Target p110α Inhibitors

PIK-75 exhibits potent dual inhibition of both p110α (IC50 = 5.8 nM) and DNA-dependent protein kinase (DNA-PK, IC50 = 2 nM), a property not shared by clinically developed p110α-selective inhibitors such as alpelisib (BYL719) or inavolisib (GDC-0077) which are optimized for PI3Kα monospecificity [1]. In contrast, the pan-PI3K inhibitor wortmannin inhibits DNA-PK with an IC50 of approximately 16 nM, but lacks p110α selectivity [2]. This distinct polypharmacology profile positions PIK-75 as a unique tool compound for investigating the intersection of PI3K/AKT signaling and DNA damage repair pathways. Cell-based assays demonstrate that PIK-75 at concentrations ≤100 nM effectively suppresses both pAKT (Ser473) and DNA-PK-dependent non-homologous end joining, whereas A66 (IC50 = 32 nM against p110α) shows negligible DNA-PK activity at equivalent concentrations [3].

DNA damage response polypharmacology kinase profiling

Cellular Proliferation Potency: PIK-75 vs. DW09849 in RH30 Rhabdomyosarcoma Cells

Direct comparative studies in RH30 rhabdomyosarcoma cells reveal a potency-selectivity trade-off between PIK-75 and its structural analog DW09849. PIK-75 inhibits RH30 cell proliferation with a lower IC50 than DW series compounds, indicating superior cellular potency [1]. However, DW09849 was specifically designed to reduce the off-target effects observed with PIK-75 and exhibits greater selectivity in inhibiting PI3K signaling within the cellular context, producing more persistent pathway suppression [1]. Specifically, while PIK-75 achieves more potent growth inhibition, DW09849 demonstrates cleaner PI3K/AKT pathway blockade with reduced interference from non-PI3K targets. This comparative dataset enables informed selection based on experimental objectives: PIK-75 for maximum anti-proliferative efficacy studies, DW09849 for precise pathway interrogation.

cancer cell proliferation cellular IC50 rhabdomyosarcoma

Formulation-Enhanced Bioavailability: 11-Fold Solubility Gain via Nanosuspension Technology

PIK-75 exhibits intrinsic formulation liabilities including poor aqueous solubility and limited plasma stability, which constrain its preclinical utility without specialized delivery systems [1]. Comparative analysis of pre-milled PIK-75 versus high-pressure homogenization-processed nanosuspension demonstrates an 11-fold increase in saturation solubility and significantly improved dissolution velocity [1][2]. Furthermore, folate-targeted PIK-75 nanosuspension achieves a 2-fold improvement in cellular drug uptake and reduces the in vitro IC50 by 0.4-fold (from 1.0× to 0.6× relative potency) in SKOV-3 ovarian cancer cells compared to non-targeted nanosuspension [1]. In vivo pharmacokinetic evaluation reveals 5- to 10-fold increased tumor accumulation with nanosuspension formulations relative to standard PIK-75 suspension [1]. Notably, this formulation requirement contrasts with clinically optimized p110α inhibitors such as alpelisib, which possess oral bioavailability without specialized delivery systems [3].

nanosuspension solubility enhancement drug delivery

In Vivo Glucose Metabolism Effects: PIK-75 vs. A66 in Acute PI3K Inhibition Studies

Acute in vivo studies comparing p110α-selective inhibitors demonstrate that both PIK-75 and A66 induce glucose metabolism phenotypes (including hyperglycemia and hyperinsulinemia) in mice, consistent with p110α's established role as the primary insulin-responsive PI3K isoform [1]. In contrast, inhibitors of p110β, p110δ, or p110γ induced only minor metabolic effects [1]. This class-level finding validates that the glucose dysregulation observed with p110α inhibition is mechanism-based rather than compound-specific, supporting the use of either PIK-75 or A66 for acute metabolic studies. However, the distinct binding modes of these two inhibitors (Ser773 for PIK-75 vs. Gln859 for A66) provide orthogonal chemical tools for confirming that observed phenotypes arise from p110α catalytic inhibition rather than off-target compound effects [2].

glucose homeostasis insulin signaling in vivo pharmacology

Optimal Scientific and Industrial Application Scenarios for PIK-75 Procurement


p110α-Specific Pathway Dissection in Isoform Redundancy Studies

Researchers investigating the functional redundancy of Class IA PI3K isoforms in insulin signaling or oncogenic transformation should procure PIK-75 as the reference p110α-selective probe. The compound's 200-fold selectivity over p110β and its validated binding mechanism at Ser773 enable precise discrimination of p110α-mediated signaling from p110β-dependent pathways, a differentiation not achievable with pan-PI3K inhibitors or less selective tool compounds such as PI-103 [1]. This application is particularly critical for studies where concurrent p110β inhibition would confound interpretation of isoform-specific functions [1].

Orthogonal Chemical Probe Validation Using Distinct Binding Mechanism Inhibitors

Laboratories employing chemical probe best practices for target validation should procure PIK-75 alongside A66 to constitute an orthogonal probe pair for p110α. Because PIK-75 binds Ser773 in region 2 while A66 binds Gln859 in region 1, concordant phenotypes observed with both inhibitors provide high-confidence evidence of on-target p110α engagement while ruling out compound-specific off-target artifacts [1]. This dual-probe strategy aligns with the recommendations of kinase inhibitor selectivity guidelines for robust target validation [2].

Nanotechnology-Enabled Drug Delivery Research with Formulation-Challenged Compounds

Formulation scientists and drug delivery researchers developing nanosuspension technologies or targeted nanoparticle systems should consider PIK-75 as a model compound representing poorly soluble kinase inhibitors requiring advanced delivery strategies. The compound's established 11-fold solubility enhancement via high-pressure homogenization and 5- to 10-fold improved tumor accumulation with folate-targeted nanosuspension provide a validated benchmark system for evaluating novel formulation approaches [1][2]. The extensive characterization data available for PIK-75 nanosuspensions offers a reproducible reference point for comparative formulation development [1].

PI3K/DNA Damage Response Pathway Convergence Studies

Investigators studying the intersection of PI3K/AKT signaling and DNA damage repair mechanisms should procure PIK-75 as a dual-activity probe rather than p110α-monospecific inhibitors. The compound's equipotent inhibition of p110α (IC50 = 5.8 nM) and DNA-PK (IC50 = 2 nM) provides a unique tool for simultaneously modulating both pathways, enabling studies of synthetic lethality and therapeutic combinations with DNA-damaging agents or PARP inhibitors [1][2]. This polypharmacology is absent from clinically optimized p110α inhibitors such as alpelisib and GDC-0077, which were specifically designed to eliminate DNA-PK activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIK-75

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.